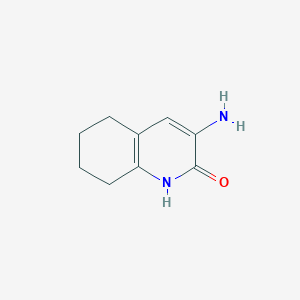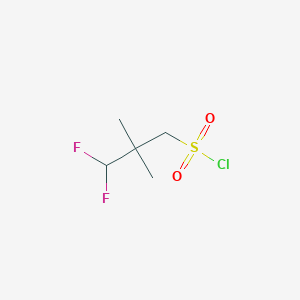
2-Acetyl-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-methylbutanenitrile is a chemical compound with the CAS Number: 53094-13-6 . It has a molecular weight of 125.17 and is a liquid at room temperature . The IUPAC name for this compound is 2-acetyl-3-methylbutanenitrile .
Molecular Structure Analysis
The InChI code for 2-Acetyl-3-methylbutanenitrile is1S/C7H11NO/c1-5(2)7(4-8)6(3)9/h5,7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Acetyl-3-methylbutanenitrile is a liquid at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Hydrogenation of Methyl Isobutyl Ketone
Methyl isobutyl ketone (MIBK), an intermediate in biomass conversion, can be efficiently hydrogenated over a Pt–zeolite catalyst to form methylpentanes, a process relevant to biofuel production. This process involves a bifunctional metal-acid catalyzed pathway, starting with the hydrogenation of MIBK to form 4-methyl-2-pentanol, followed by dehydration and further hydrogenation steps. The resultant 2-methylpentane undergoes isomerization to yield a mixture of 2- and 3-methylpentanes (Alotaibi, Kozhevnikova, & Kozhevnikov, 2012).
Energy Efficiency in Chemical Synthesis
Research on the synthesis of isobutyl acetate via transesterification with methyl acetate and isobutanol, in the presence of a catalyst, demonstrates potential energy savings. This study used experimental kinetic parameters and a novel reactive dividing-wall distillation process, showing significant reductions in energy consumption and total annual cost compared to conventional methods (Suo, Ye, Li, Feng, & Xia, 2017).
Application in Organic Syntheses
The compound 2-Methyl-2-(trimethylsiloxy)pentan-3-one, an intermediate in organic synthesis, involves multiple steps including acetal formation and silylation. The synthesis route includes intermediates like 2-hydroxybutanenitrile and 2-[(1′-ethoxy)-1-ethoxy]butanenitrile, highlighting the compound's role in complex organic syntheses (Young, Buse, & Heathcock, 2003).
Enhancement of Biodiesel Production
In biodiesel production, the use of co-solvents like acetone can significantly improve the transesterification process. This study explored various aspects such as catalyst concentration, methanol/oil ratio, and reaction temperature, leading to high methyl ester content in biodiesel. The research also provided insights into fuel properties and reaction kinetics, contributing to more efficient biodiesel production processes (Encinar, Pardal, & Sánchez, 2016).
Food Flavor Development
Research in food science has shown the use of cell-free extracts for flavor development in cheese. This study demonstrates the production of flavor compounds like 3-methylbutanal and 3-methylbutanol, which are relevant in creating a malty taste in cheese. The study highlights the potential of encapsulating combined cell-free extracts to produce an array of products, including those derived from 2-Acetyl-3-methylbutanenitrile (Braun & Olson, 1986).
Sustainable Solvent Alternatives
Methylation of acetoin with dimethyl carbonate produces 3-methoxybutan-2-one, which has been evaluated as a bio-based solvent. This compound could potentially replace chlorinated solvents in various applications, demonstrating sustainable alternatives in solvent use (Jin et al., 2021).
Safety and Hazards
The safety information for 2-Acetyl-3-methylbutanenitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2-acetyl-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5(2)7(4-8)6(3)9/h5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFASRWVOCIRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-methylbutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

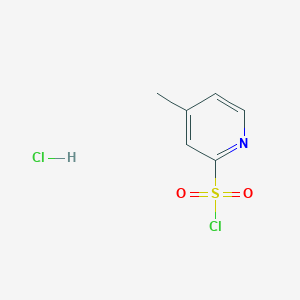
![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)
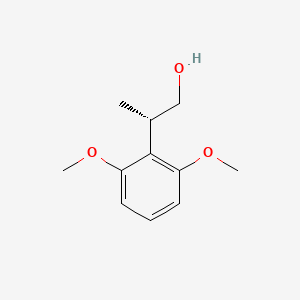
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
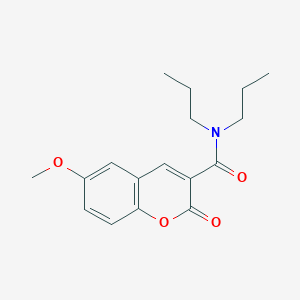
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

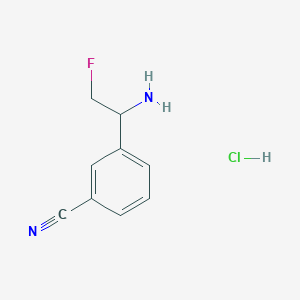
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)
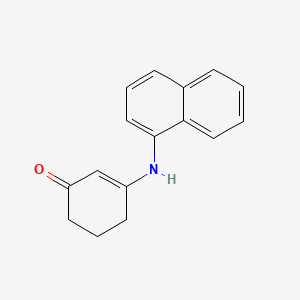
![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)
